

Probing the Analgesic Potential of CNS-5161 Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: CNS-5161 hydrochloride

Cat. No.: B10800955

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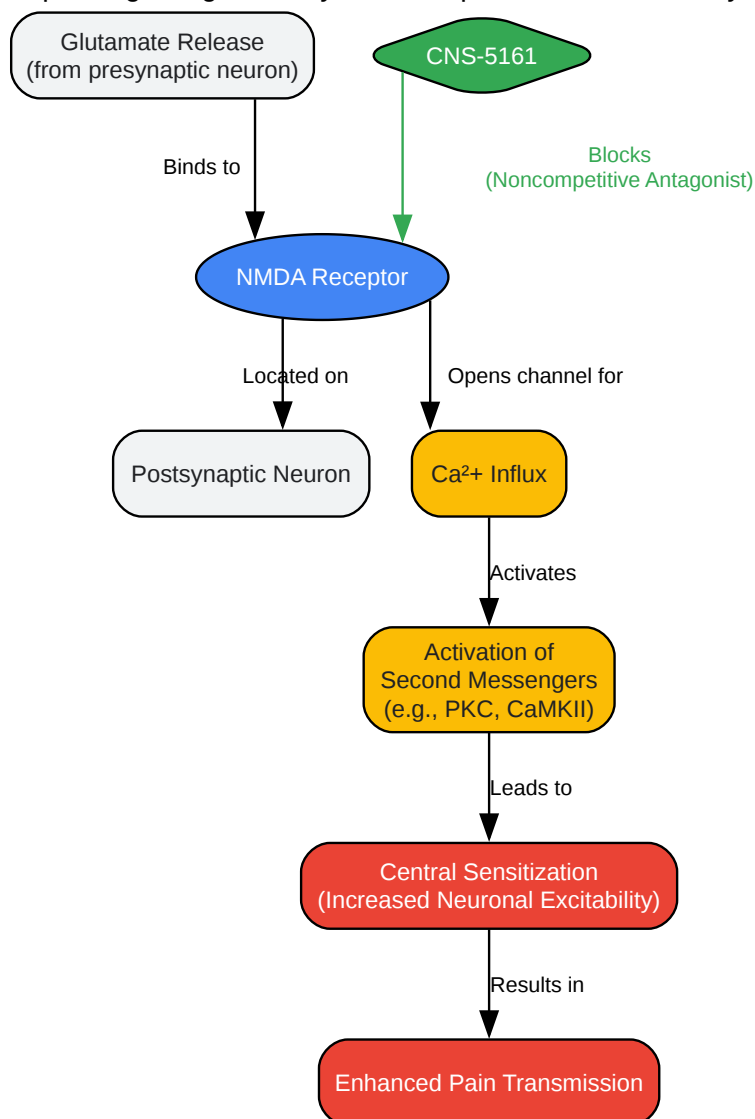
CNS-5161 hydrochloride, a selective, high-affinity N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated for its potential analgesic effects, particularly in the context of neuropathic pain. This technical guide synthesizes the available preclinical and clinical data to provide a comprehensive overview of its mechanism of action, analgesic efficacy, safety profile, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Targeting the NMDA Receptor

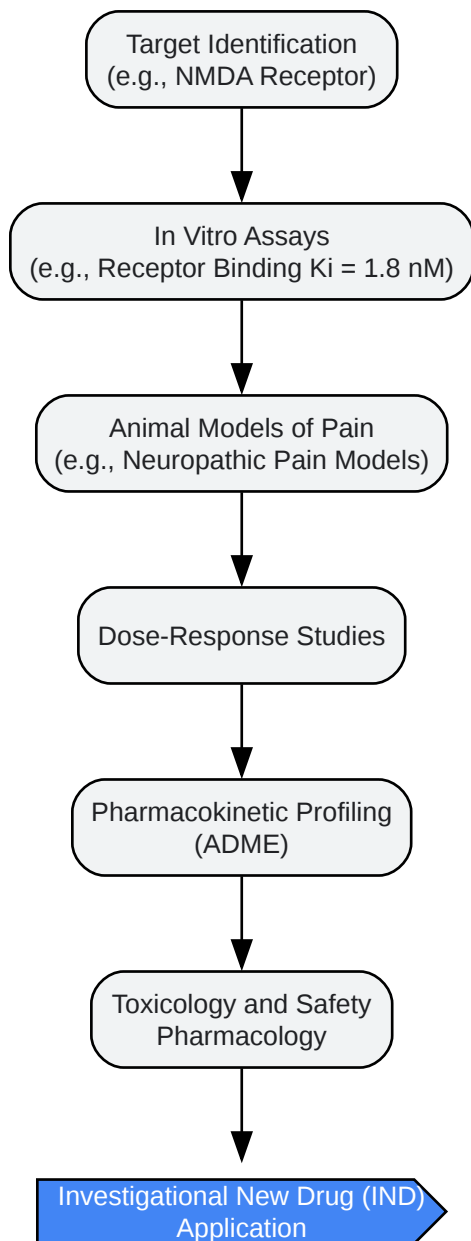
CNS-5161 acts as a noncompetitive antagonist at the NMDA receptor ion channel.^{[1][2][3][4]} This mechanism is crucial in modulating pain pathways, as excessive activation of NMDA receptors by the excitatory neurotransmitter glutamate is implicated in central sensitization, a key process in the development and maintenance of chronic pain states, including neuropathic pain.^{[5][6]} By binding preferentially to the activated form of the receptor, CNS-5161 effectively blocks the influx of ions, thereby dampening neuronal hyperexcitability.^[1]

The signaling pathway associated with NMDA receptor activation and its blockade by CNS-5161 is depicted below.

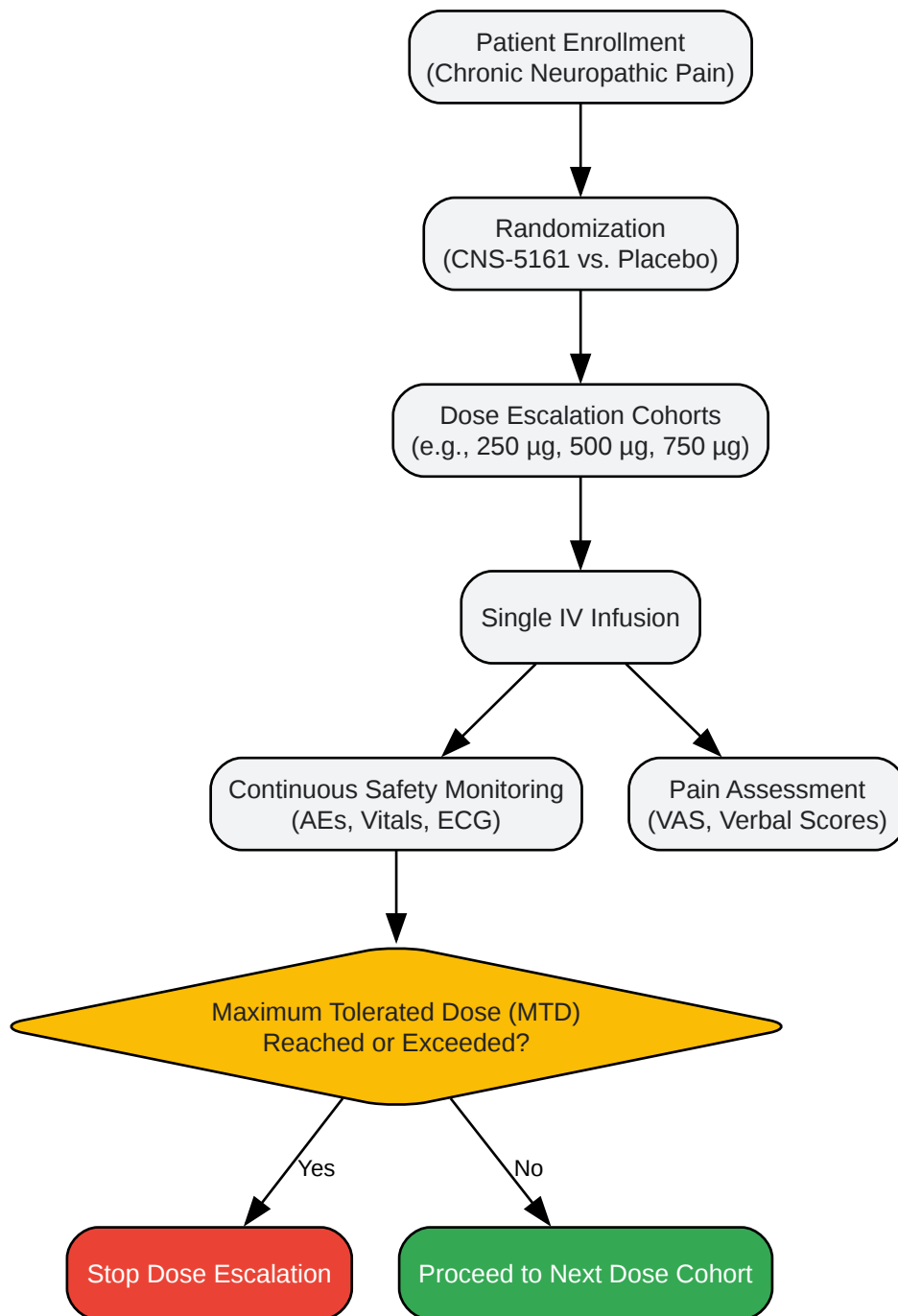
NMDA Receptor Signaling Pathway in Nociception and Blockade by CNS-5161



General Preclinical Analgesic Drug Discovery Workflow



Dose Escalation and Safety Monitoring Logic

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